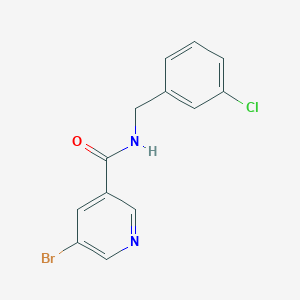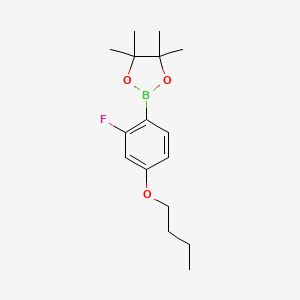
4-Butoxy-2-fluorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-2-fluorophenylboronic acid pinacol ester is a chemical compound with the molecular weight of 294.17 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including 4-Butoxy-2-fluorophenylboronic acid pinacol ester, can be synthesized through catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C16H24BFO3/c1-6-7-10-19-12-8-9-13(14(18)11-12)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters, including 4-Butoxy-2-fluorophenylboronic acid pinacol ester, can undergo catalytic protodeboronation . This reaction is a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
4-Butoxy-2-fluorophenylboronic acid pinacol ester is a liquid at room temperature . and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
“4-Butoxy-2-fluorophenylboronic acid pinacol ester” is a valuable building block in organic synthesis . It’s used as a reactant in various chemical reactions due to its stability and reactivity .
Protodeboronation
This compound can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction is particularly useful in the synthesis of complex organic molecules .
Anti-Markovnikov Hydromethylation
In combination with a Matteson–CH2– homologation, this compound can be used for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic chemistry that has not been well-explored .
Synthesis of Indolo-fused Heterocyclic Inhibitors
This compound can be used in the synthesis of indolo-fused heterocyclic inhibitors . These inhibitors have potential applications in the treatment of various diseases, including hepatitis C .
Studies of Pi-interactions and Electronic Structure
“4-Butoxy-2-fluorophenylboronic acid pinacol ester” can be used in studies of pi-interactions and electronic structure . These studies are crucial in understanding the properties and behaviors of complex molecules .
Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives
This compound can be used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These derivatives have potential applications in various fields, including materials science and pharmaceuticals .
Mécanisme D'action
Target of Action
4-Butoxy-2-fluorophenylboronic acid pinacol ester is a type of boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to many biochemical processes. The downstream effects of this reaction can vary widely depending on the specific organic groups involved .
Pharmacokinetics
It’s known that boronic esters, in general, are only marginally stable in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be significantly influenced by its stability and solubility.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants involved .
Action Environment
The action of 4-Butoxy-2-fluorophenylboronic acid pinacol ester is influenced by several environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s stability in water suggests that its action, efficacy, and stability could be significantly affected by the presence of water and other solvents .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFO3/c1-6-7-10-19-12-8-9-13(14(18)11-12)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENICJNDWZRETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2-fluorophenylboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

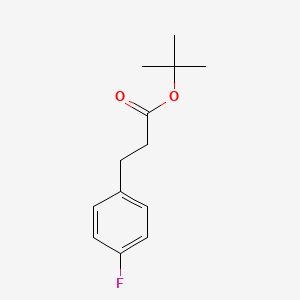
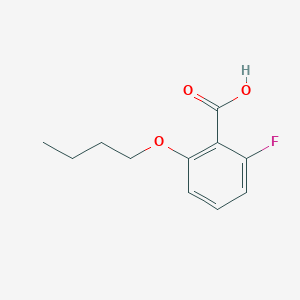
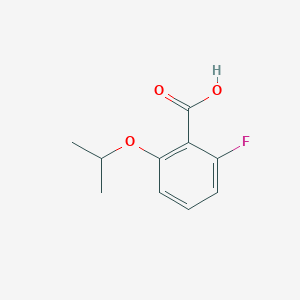

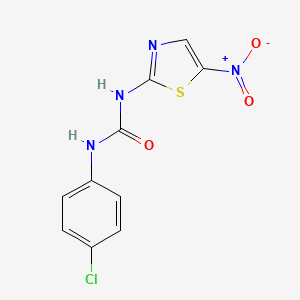
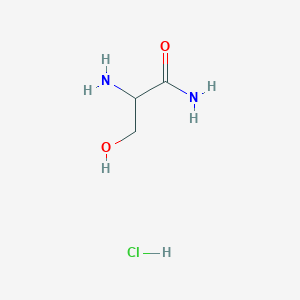

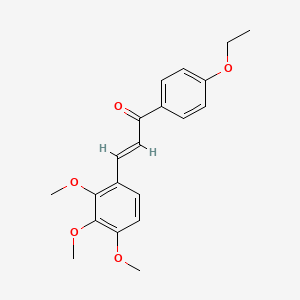

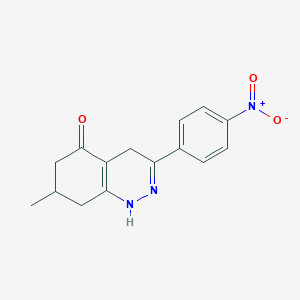
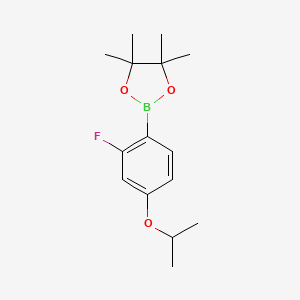

![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
